molecular formula C17H19N3O3S B2711186 N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903326-24-8

N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2711186
CAS No.: 1903326-24-8
M. Wt: 345.42
InChI Key: NLWKEAHYLHJHRW-UHFFFAOYSA-N
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Description

N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core linked to a thiazole ring and a pyrrolidinone moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinone Moiety: Starting from a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via condensation reactions involving thioamides and α-haloketones.

    Coupling Reactions: The final step involves coupling the pyrrolidinone and thiazole moieties to the benzamide core under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, altering their function through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    Benzamide Derivatives: Known for their diverse biological activities, including antipsychotic and anticancer properties.

    Thiazole Compounds: Often exhibit antimicrobial and anti-inflammatory effects.

Uniqueness

The unique combination of the pyrrolidinone, thiazole, and benzamide moieties in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15-3-1-10-20(15)11-2-8-18-16(22)13-4-6-14(7-5-13)23-17-19-9-12-24-17/h4-7,9,12H,1-3,8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWKEAHYLHJHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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